molecular formula C₁₇H₁₆N₆O₃ B1156709 Desfluoro Tedizolid

Desfluoro Tedizolid

Cat. No.: B1156709
M. Wt: 352.35
Attention: For research use only. Not for human or veterinary use.
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Description

Desfluoro Tedizolid is an analytical reference standard belonging to the oxazolidinone class, closely related to the antibiotic Tedizolid. This compound is primarily used in pharmaceutical research for method development and validation, quality control (QC), and stability studies. It serves as a critical impurity standard for the analysis of Tedizolid phosphate, the active pharmaceutical ingredient in drugs used to treat acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Tedizolid itself functions by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex . The structural specificity of this interaction means that even minor modifications, such as the absence of a fluorine atom in this compound, can significantly alter the compound's binding affinity and antibacterial activity. Studying such analogs is vital for understanding structure-activity relationships (SAR) . Researchers utilize this compound to ensure the identity, potency, purity, and quality of Tedizolid raw materials and finished pharmaceutical products. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₁₇H₁₆N₆O₃

Molecular Weight

352.35

Synonyms

(5R)-3-[4-[6-(2-Methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone

Origin of Product

United States

Scientific Research Applications

Phase III Trials

The ESTABLISH trials evaluated Desfluoro Tedizolid's effectiveness in treating ABSSSIs. Key findings from these trials include:

Trial Treatment Group Clinical Response Rate Non-inferiority Margin P-value
ESTABLISH-1Tedizolid (200 mg)79.5%10%Not significant
ESTABLISH-2Tedizolid (200 mg)85%10%Not significant

Both trials demonstrated that this compound was as effective as linezolid but with a better safety profile, including lower incidences of gastrointestinal side effects and myelotoxicity .

Safety Profile

This compound has been associated with a favorable safety profile. In studies involving patients who experienced linezolid-induced adverse effects, transitioning to this compound resulted in the resolution of myelotoxicity and gastrointestinal intolerance .

Off-label Uses

Recent studies have explored the potential of this compound beyond ABSSSIs, particularly in:

  • Osteoarticular Infections : A multicentric retrospective study reported successful outcomes in patients with osteoarthritis and prosthetic joint infections treated with this compound .
  • Pulmonary Infections : Its pharmacokinetic properties suggest high tissue penetration, making it a candidate for treating pulmonary infections caused by Gram-positive bacteria .

Combination Therapy

Research indicates that this compound may be effectively combined with other antibiotics, such as rifampicin, to enhance its efficacy against resistant strains . This combination therapy approach is particularly promising for treating complex infections.

Case Studies and Real-World Evidence

Several case reports have documented the successful use of this compound in clinical practice:

  • Case Study on Myelotoxicity : A patient with linezolid-induced myelotoxicity transitioned to this compound after experiencing severe adverse effects. Following this switch, the patient showed significant improvement without recurrence of side effects .
  • Osteomyelitis Treatment : In a cohort study involving patients with osteomyelitis, this compound was administered as part of a long-term treatment regimen. The results indicated high rates of clinical success and favorable tolerability .

Preparation Methods

Synthetic Routes for Desfluoro Tedizolid

The synthesis of this compound revolves around two key intermediates: a modified oxazolidinone core and a tetrazolyl pyridine component. Unlike Tedizolid, which incorporates a 3-fluoro-4-substituted phenyl group, this compound utilizes a 4-substituted phenyl moiety. Patent CN104327119A provides a foundational framework for coupling aryl boronic acids with halogenated oxazolidinones, adaptable to non-fluorinated precursors. For instance, replacing 3-fluoro-4-bromophenyl isocyanate with 4-bromophenyl isocyanate eliminates the fluorine atom at the outset .

Intermediate Synthesis: Oxazolidinone Core

The oxazolidinone core is synthesized via cyclization of epoxide derivatives with aryl isocyanates. In Tedizolid’s case, R-glycidyl tosylate reacts with 3-fluoro-4-bromophenyl isocyanate . For this compound, this step employs 4-bromophenyl isocyanate:

Example Protocol

  • Epoxide Activation : R-glycidyl tosylate (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

  • Cyclization : 4-Bromophenyl isocyanate (10 mmol) and cesium carbonate (1 mmol) are added, followed by heating to 100°C for 1 hour .

  • Phosphorylation : The resulting alcohol is treated with phosphorus oxychloride (24 mmol) in triethyl phosphate to yield the phosphorylated oxazolidinone .

StepReagentsConditionsYield
Cyclization4-Bromophenyl isocyanate, Cs₂CO₃100°C, 1 hr66–68%
PhosphorylationPOCl₃, triethyl phosphateRT, 2–3 hr70–74%

Tetrazolyl Pyridine Intermediate

The tetrazolyl pyridine component is prepared via azide-cyanopyridine cyclization. Patent CN104892592A details the synthesis of 2-(2-methyltetrazol-5-yl)-5-bromopyridine from 5-bromo-2-cyanopyridine:

Optimized Method

  • Azidation : 5-Bromo-2-cyanopyridine reacts with sodium azide and ammonium chloride in DMF at 80°C, yielding 5-bromo-2-(1H-tetrazol-5-yl)pyridine .

  • Methylation : Methylation with methyl iodide in basic conditions selectively functionalizes the tetrazole ring .

ReactionReagentsConditionsYield
AzidationNaN₃, NH₄Cl80°C, 1 hr82%
MethylationCH₃I, K₂CO₃50°C, 4 hr78%

Suzuki-Miyaura Coupling

The critical coupling step links the oxazolidinone and tetrazolyl pyridine intermediates. Patent CN104327119A employs palladium-catalyzed cross-coupling, substituting the fluorinated aryl boronate with a non-fluorinated analog:

Procedure

  • Boronate Preparation : 2-(2-Methyltetrazol-5-yl)-5-bromopyridine reacts with bis(pinacolato)diboron under Pd catalysis to form the boronic ester .

  • Coupling : The boronate couples with the phosphorylated oxazolidinone using Pd(PPh₃)₄ and K₃PO₄ in toluene at 110°C .

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₃PO₄ (3 equiv)
SolventToluene
Temperature110°C
Yield74–85%

Recrystallization and Purification

Final purification leverages solvent recrystallization. Patent CN104327119A reports using petroleum ether and water for intermediate purification, while the final product is recrystallized from hexane/ethyl acetate (1:1):

CompoundSolvent SystemPurity
Oxazolidinone intermediatePetroleum ether/H₂O95%
This compoundHexane/EtOAc (1:1)99%

Comparative Analysis of Methodologies

Tedizolid’s synthesis achieves higher yields (84–89%) due to fluorine’s directing effects in coupling reactions . In contrast, this compound’s yields are marginally lower (74–85%), likely due to reduced electronic activation of the aryl ring . However, omitting fluorination simplifies raw material sourcing and reduces costs.

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